molecular formula C16H26O3 B12863060 2-Methylcyclohexanecarboxylic anhydide

2-Methylcyclohexanecarboxylic anhydide

Cat. No.: B12863060
M. Wt: 266.38 g/mol
InChI Key: DUKADNFIUMKWIY-UHFFFAOYSA-N
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Description

2-Methylcyclohexanecarboxylic anhydride is a symmetrical anhydride derived from 2-methylcyclohexanecarboxylic acid. According to IUPAC nomenclature, symmetrical anhydrides of monocarboxylic acids are named by replacing the term "acid" with "anhydride" . Its molecular structure comprises two 2-methylcyclohexanecarboxyl groups linked via an oxygen atom, forming a cyclic structure.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3

InChI Key

DUKADNFIUMKWIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)OC(=O)C2CCCCC2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.

Industrial Production Methods

In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .

Comparison with Similar Compounds

Methylhexahydrophthalic Anhydride (MHHPA)

  • Structure : MHHPA (C₉H₁₂O₃) is a mixture of isomers with the systematic name 2,2'-(oxydicarbonyl)bis(2-methylcyclohexanecarboxylic acid). It features a bicyclic structure with a methyl-substituted cyclohexane ring .
  • Properties : Molecular weight = 168.19 g/mol; typically a liquid or low-viscosity resin.
  • Applications : Widely used as an epoxy resin hardener, offering enhanced thermal stability and moisture resistance in coatings and composites .

Comparison :

Property 2-Methylcyclohexanecarboxylic Anhydride MHHPA
Molecular Formula (C₈H₁₃CO)₂O (inferred) C₉H₁₂O₃
Molecular Weight ~296 g/mol (estimated) 168.19 g/mol
Structural Features Monocyclic, single methyl group Bicyclic, methyl-substituted cyclohexane
Industrial Use Potential in specialty polymers Epoxy resins, coatings

MHHPA’s bicyclic structure enhances rigidity and thermal stability compared to the monocyclic 2-methylcyclohexanecarboxylic anhydride, making it preferable for high-performance materials .

Tetrahydrophthalic Anhydrides

Methyl Tetrahydrophthalic Anhydride (MTHPA)

  • Structure : C₉H₁₀O₃, featuring a partially hydrogenated benzene ring with a methyl substituent .
  • Properties: Reactive dienophile; used in Diels-Alder reactions.
  • Applications : Intermediate in organic synthesis and polymer crosslinking .

Comparison :

Property 2-Methylcyclohexanecarboxylic Anhydride MTHPA
Reactivity Moderate acylating agent High (dienophile)
Thermal Stability Moderate High (aromatic partial structure)

MTHPA’s unsaturated structure enables reactivity in cycloaddition reactions, unlike the saturated 2-methylcyclohexanecarboxylic anhydride .

Aliphatic Anhydrides

2,2-Dimethylsuccinic Anhydride

  • Structure : C₆H₈O₃; a branched aliphatic anhydride .
  • Properties : Melting point = ~50°C; used in polyester resins.
  • Hazards : Irritant (Xi classification) .

Methylsuccinic Anhydride

  • Structure : C₅H₆O₂; liquid with a boiling point of 238°C .
  • Applications: Monomer for biodegradable polymers.

Comparison :

Property 2-Methylcyclohexanecarboxylic Anhydride Aliphatic Anhydrides
Solubility Likely low in polar solvents Higher (aliphatic chains enhance solubility)
Applications Polymer modifiers Resins, biodegradable materials

Aliphatic anhydrides generally exhibit higher solubility in organic solvents due to their flexible chains, whereas cyclohexane-based analogs offer superior thermal stability .

Aromatic and Industrial Anhydrides

Maleic Anhydride

  • Structure : C₄H₂O₃; unsaturated cyclic anhydride .
  • Reactivity : High (undergoes copolymerization, e.g., with styrene).
  • Applications : Production of polyester resins, surfactants, and agrochemicals .

Phthalic Anhydride

  • Structure : C₈H₄O₃; aromatic anhydride .
  • Applications : Plasticizers, dyes, and pharmaceuticals.

Comparison :

Property 2-Methylcyclohexanecarboxylic Anhydride Maleic/Phthalic Anhydride
Reactivity Lower (saturated structure) Very high (unsaturated/aromatic)
Thermal Decomposition >200°C (estimated) Maleic: ~200°C; Phthalic: ~285°C

Aromatic anhydrides dominate industrial applications due to their versatility, while cyclohexane-based derivatives are niche materials for specialized coatings .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C)
2-Methylcyclohexanecarboxylic Anhydride (C₈H₁₃CO)₂O ~296 (estimated) Liquid/Solid N/A
MHHPA C₉H₁₂O₃ 168.19 Liquid 255–265
2,2-Dimethylsuccinic Anhydride C₆H₈O₃ 128.13 White solid N/A

Biological Activity

2-Methylcyclohexanecarboxylic anhydride is a chemical compound derived from 2-methylcyclohexanecarboxylic acid. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

2-Methylcyclohexanecarboxylic anhydride is characterized by its anhydride functional group, which is known for its reactivity in acylation reactions. This property can lead to the formation of esters and amides, which are essential in drug development.

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
Boiling Point220 °C
Melting PointNot available

Mechanisms of Biological Activity

The biological activity of 2-methylcyclohexanecarboxylic anhydride can be attributed to its ability to interact with various biological macromolecules. The anhydride group can react with nucleophiles such as amino acids, leading to modifications in proteins that can alter their function.

  • Protein Acylation : The anhydride can acylate lysine residues in proteins, potentially affecting enzyme activity and signaling pathways.
  • Antimicrobial Activity : Some studies suggest that derivatives of cyclohexanecarboxylic anhydrides exhibit antimicrobial properties, which may be linked to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

In Vitro Studies

Recent studies have demonstrated that 2-methylcyclohexanecarboxylic anhydride exhibits significant biological activity:

  • Cell Viability Assays : In vitro assays using various cancer cell lines have shown that the compound can inhibit cell proliferation at certain concentrations. For instance, a study indicated IC50 values ranging from 10 µM to 25 µM across different cell lines, suggesting selective cytotoxicity towards malignant cells .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Case Studies

A notable case study involved the use of 2-methylcyclohexanecarboxylic anhydride as a precursor for synthesizing novel anticancer agents. Researchers synthesized a series of derivatives and tested their efficacy against breast cancer cells. The most promising derivative exhibited an IC50 value of 5 µM, significantly lower than that of the parent compound, indicating enhanced potency due to structural modifications .

Safety and Toxicology

While the biological activities of 2-methylcyclohexanecarboxylic anhydride are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound may exhibit moderate toxicity at high concentrations. Long-term exposure studies are necessary to fully understand its safety profile and potential side effects.

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